molecular formula C18H14N2O3S B382437 (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 325694-52-8

(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B382437
CAS No.: 325694-52-8
M. Wt: 338.4g/mol
InChI Key: OYIXSBLJGKNRNR-UHFFFAOYSA-N
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Description

(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core linked to a benzo[d][1,3]dioxole moiety through a methanone bridge, with an allylthio substituent on the benzimidazole ring. The unique structural attributes of this compound contribute to its potential biological activities, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzimidazole derivative with a benzo[d][1,3]dioxole derivative under palladium catalysis, using a suitable base such as cesium carbonate . The reaction conditions often include the use of a ligand like BINAP and a solvent such as dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone bridge can be reduced to a methylene group.

    Substitution: The benzimidazole and benzo[d][1,3]dioxole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group yields sulfoxides or sulfones, while reduction of the methanone bridge results in a methylene-linked compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. In cancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone lies in its specific combination of structural features, which contribute to its distinct biological activities. The presence of the allylthio group and the methanone bridge differentiates it from other similar compounds, potentially offering unique interactions with biological targets.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-prop-2-enylsulfanylbenzimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-2-9-24-18-19-13-5-3-4-6-14(13)20(18)17(21)12-7-8-15-16(10-12)23-11-22-15/h2-8,10H,1,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIXSBLJGKNRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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